chemical structure and molecular weight of solvent orange 60
chemical structure and molecular weight of solvent orange 60
An in-depth technical analysis of Solvent Orange 60 requires a multidisciplinary approach, bridging molecular chemistry, synthetic methodology, and analytical toxicology. This guide deconstructs the structural identity, synthesis mechanisms, and extraction protocols of this widely used perinone dye.
Chemical Identity & Structural Elucidation
Solvent Orange 60 (SO 60) is a synthetic perinone-type dye, chemically classified as an amino ketone[1]. Its formal IUPAC designation is 2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one, which describes a highly conjugated, polycyclic aromatic framework[2]. This extensive delocalization of π-electrons across the pentacyclic structure is responsible for its strong absorption in the visible spectrum, yielding its characteristic yellow-orange hue[3].
The molecule features two hydrogen bond acceptors (the carbonyl oxygen and the tertiary nitrogen) but completely lacks hydrogen bond donors[4]. This absence of H-bond donors, combined with an XLogP3-AA partition coefficient of 3.4, renders SO 60 highly lipophilic[4]. Consequently, it is insoluble in water but exhibits excellent solubility in organic solvents and hot engineering plastics (e.g., polystyrene, ABS, and polycarbonates)[5].
Physicochemical Profile
The following table summarizes the core quantitative data and molecular descriptors for Solvent Orange 60, essential for predicting its behavior in both industrial matrices and biological systems.
| Property | Value | Reference |
| Common Name | Solvent Orange 60 | [1] |
| CAS Registry Numbers | 6925-69-5, 61969-47-9 | [2] |
| Molecular Formula | C18H10N2O | [4] |
| Molecular Weight | 270.28 g/mol (Experimental) / 270.3 g/mol (Computed) | [4] |
| Chemical Class | Perinone / Amino Ketone | [1] |
| XLogP3-AA (Lipophilicity) | 3.4 | [4] |
| Topological Polar Surface Area | 32.7 Ų | [4] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [4] |
Synthesis Methodology & Mechanistic Causality
The industrial and laboratory synthesis of Solvent Orange 60 relies on the acid-catalyzed condensation of phthalic anhydride and 1,8-naphthalenediamine[6].
Protocol 1: Condensation Synthesis of Solvent Orange 60
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Mechanistic Rationale: The reaction is driven by the nucleophilic attack of the primary amines of 1,8-naphthalenediamine onto the electrophilic carbonyl carbons of phthalic anhydride. Hydrochloric acid (HCl) serves as a critical catalyst; it protonates the carbonyl oxygen, significantly increasing its electrophilicity and lowering the activation energy required for cyclization and subsequent dehydration[6].
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Step-by-Step Procedure:
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Precursor Assembly: Combine phthalic anhydride and 1,8-naphthalenediamine in a strict 1:1 mass ratio within a reflux-equipped reaction vessel[6].
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Solvent & Catalyst Addition: Suspend the precursors in a polar organic solvent (e.g., N-methylpyrrolidone or DMF) constituting 1-50% of the reaction medium. Add a 1-5% (w/w) aqueous HCl solution. Causality: The polar solvent ensures optimal precursor solubility, while the acid drives the condensation[6].
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Reflux & Cyclization: Heat the mixture to reflux under continuous stirring for 8 to 15 hours. Validation: This extended thermal phase ensures complete double-condensation and ring closure, preventing the formation of uncyclized intermediates.
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Product Isolation: Cool the reaction mixture to precipitate the raw dye. Isolate the solid via vacuum filtration.
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Neutralization Wash: Wash the filter cake repeatedly with deionized water. Validation: Continue washing until the filtrate registers a neutral pH (pH 7.0). This self-validating step confirms the complete removal of the HCl catalyst and unreacted water-soluble impurities[6].
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Drying: Dry the purified Solvent Orange 60 powder in a vacuum oven at 80°C until a constant weight is achieved.
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Workflow for the acid-catalyzed condensation synthesis of Solvent Orange 60.
Analytical Extraction & Chromatographic Characterization
Detecting SO 60 in commercial polymers (such as spectacle frames) requires aggressive solvent extraction followed by high-resolution mass spectrometry[7].
Protocol 2: Extraction and GC-MS Characterization from Polymer Matrices
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Mechanistic Rationale: Because SO 60 is highly lipophilic and lacks hydrogen bond donors, it is locked within the hydrophobic pockets of the polymer matrix. Extracting it requires a solvent system capable of swelling the polymer network to disrupt non-covalent dye-polymer interactions[8].
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Step-by-Step Procedure:
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Matrix Disruption: Mechanically mill 100 mg of the dyed polymer into fine particulates to maximize the surface area-to-volume ratio.
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Solvent Extraction: Submerge the particulates in 5 mL of a Pyridine:Water (4:3 v/v) mixture or pure acetone. Causality: Pyridine effectively swells rigid polymer chains, allowing the solvent to penetrate deep into the matrix and partition the dye[8].
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Accelerated Diffusion: Sonicate the suspension for 30 minutes at 40°C to accelerate mass transfer.
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Filtration: Pass the extract through a 0.22 µm PTFE syringe filter. Validation: A clear, intensely orange filtrate confirms successful extraction without polymeric debris[9].
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GC-MS Injection: Inject 1 µL of the filtrate into a Gas Chromatograph coupled to a Mass Spectrometer, utilizing a non-polar capillary column (e.g., HP-5MS).
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Structural Confirmation: Monitor the chromatogram for the molecular ion peak. Validation: The presence of a sharp peak at m/z 270.3, coupled with a fragmentation pattern characteristic of the perinone ring, self-validates the structural identity of Solvent Orange 60[7].
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Extraction and GC-MS analytical workflow for detecting Solvent Orange 60.
Toxicological Implications: Polymer Migration & Contact Sensitization
While SO 60 is prized for its thermal stability during plastic manufacturing[5], its physicochemical profile presents unique occupational and consumer health challenges. The dye's high lipophilicity facilitates its migration out of rigid polymer matrices when exposed to human sebum and sweat[9].
Once migrated, SO 60 acts as a potent contact sensitizer[7]. The mechanism of sensitization is driven by the molecule's ability to penetrate the stratum corneum and act as a hapten. In the epidermis, the electrophilic regions of the perinone ring covalently bind to nucleophilic residues on skin proteins, triggering a Type IV delayed hypersensitivity reaction[7]. Retrospective clinical studies utilizing GC-MS validation have confirmed that concentrations as low as 1 ppm can elicit allergic contact dermatitis in sensitized individuals wearing dyed plastic spectacle frames[7].
References
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Solvent Orange 60 - World dye variety. Source: worlddyevariety.com.1
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Solvent Orange 60 | C18H10N2O | CID 81344 - PubChem - NIH. Source: nih.gov. 4
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CAS 61969-47-9 SOLVENT ORANGE 60 - Alfa Chemistry. Source: alfa-chemistry.com.2
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SOLVENT ORANGE 60 | 61969-47-9 - ChemicalBook. Source: chemicalbook.com.3
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Development of an Analytical System for the Forensic Comparison and Identification of Fiber Dyes on Casework-Sized Fibers. Source: ojp.gov. 8
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CN101565556A - Preparation method of solvent orange 60 - Google Patents. Source: google.com. 6
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QUALITY SHINES. - Lanxess. Source: lanxess.com. 5
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Solvent Orange 60 is a potent contact sensitizer in occupational and everyday life - PubMed. Source: nih.gov. 7
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Survey and risk assessment of chemical substances in spectacle frames. Source: mst.dk. 9
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. SOLVENT ORANGE 60 | 61969-47-9 [chemicalbook.com]
- 4. Solvent Orange 60 | C18H10N2O | CID 81344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lanxess.com [lanxess.com]
- 6. CN101565556A - Preparation method of solvent orange 60 - Google Patents [patents.google.com]
- 7. Solvent Orange 60 is a potent contact sensitizer in occupational and everyday life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. www2.mst.dk [www2.mst.dk]
